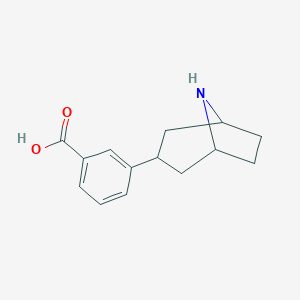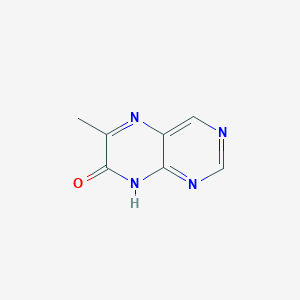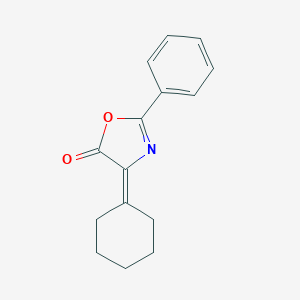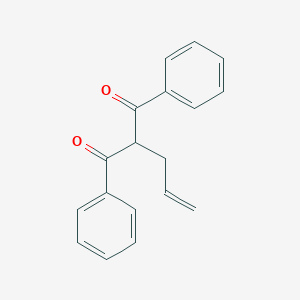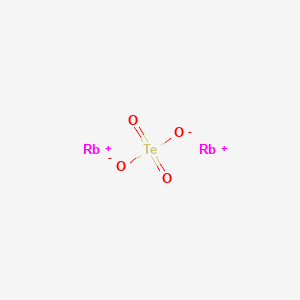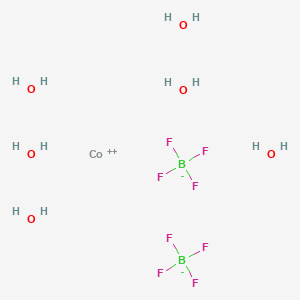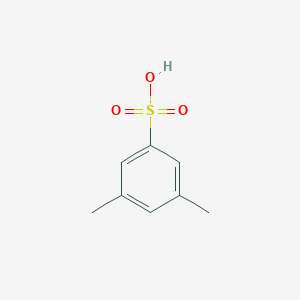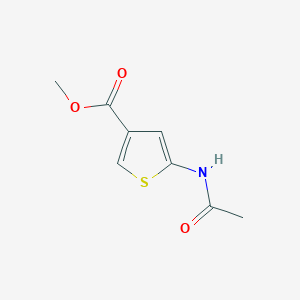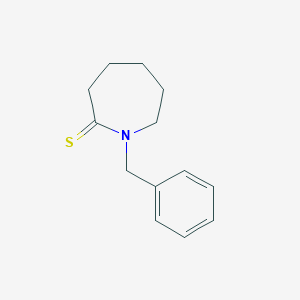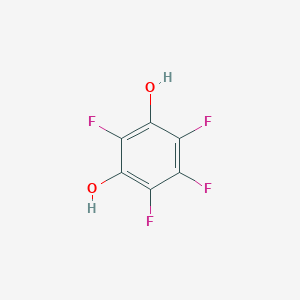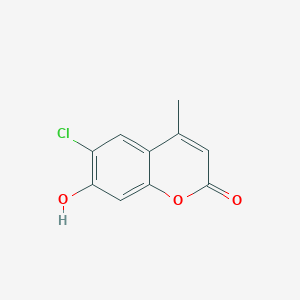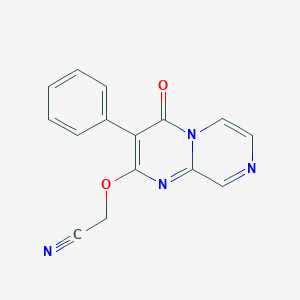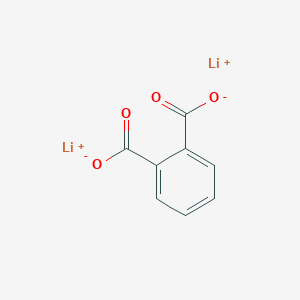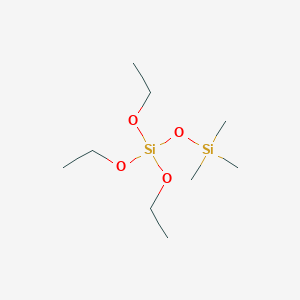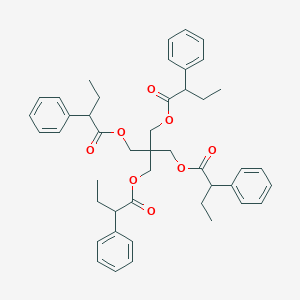
Feneritrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feneritrol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been designed to mimic the effects of natural compounds found in certain plants. Feneritrol has shown promise in a variety of research fields, including cancer research, immunology, and neuroscience.
Mécanisme D'action
The mechanism of action of Feneritrol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Feneritrol has been shown to interact with certain proteins and enzymes, potentially altering their activity and leading to downstream effects.
Effets Biochimiques Et Physiologiques
Feneritrol has been shown to have a variety of biochemical and physiological effects. In cancer cells, Feneritrol has been shown to induce cell death and inhibit cell proliferation. In immune cells, Feneritrol has been shown to modulate cytokine production and alter immune cell activation. In neurons, Feneritrol has been shown to protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Feneritrol in lab experiments is its relatively low cost and ease of synthesis. Additionally, Feneritrol has been shown to have a wide range of effects in various cell types, making it a versatile tool for research. However, one limitation of using Feneritrol is its relatively low potency compared to other compounds used in research. Additionally, the mechanism of action of Feneritrol is not fully understood, which may limit its usefulness in certain research applications.
Orientations Futures
There are several potential future directions for research involving Feneritrol. One area of interest is the development of new cancer treatments based on the anti-tumor effects of Feneritrol. Additionally, Feneritrol may have potential as a treatment for autoimmune diseases, given its ability to modulate the immune system. Finally, further research is needed to fully understand the mechanism of action of Feneritrol, which may lead to the development of new compounds with similar effects.
Méthodes De Synthèse
Feneritrol is synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are readily available and inexpensive, making the production of Feneritrol relatively easy and cost-effective.
Applications De Recherche Scientifique
Feneritrol has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, Feneritrol has been shown to have anti-tumor effects, potentially making it a useful tool in the development of new cancer treatments. In immunology, Feneritrol has been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases. In neuroscience, Feneritrol has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
15301-67-4 |
|---|---|
Nom du produit |
Feneritrol |
Formule moléculaire |
C45H52O8 |
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
[3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate |
InChI |
InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3 |
Clé InChI |
FNDSQXMSCAOERP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Synonymes |
Feneritrol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



